![molecular formula C23H20N4O4S2 B2537352 N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 397289-95-1](/img/structure/B2537352.png)

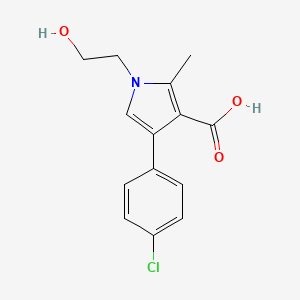

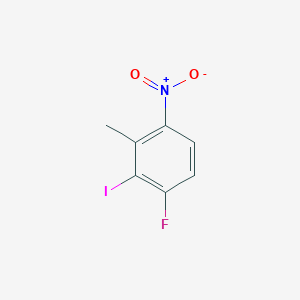

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a chemical compound that has been synthesized and studied for its properties . It belongs to the class of Protease compounds .

Synthesis Analysis

This compound was synthesized by the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The structure of the newly synthesized compounds was confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various methods including chemical tests, elemental analysis, and spectral analysis . The spectral analysis included IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound was synthesized through a reaction involving 2-aminobenzoxazole and benzoyl isothiocyanate . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound is part of studies involving the synthesis of novel chemical structures, including triazepines, pyrimidines, and azoles, with applications in developing antifungal agents. A notable example includes the synthesis of N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives, showcasing its utility as a building block for various heterocyclic compounds with good antifungal activity (Khodairy, Ali, & El-wassimy, 2016).

Biological Evaluation

- Research also extends to the synthesis and characterization of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and their derivatives, investigating their antibacterial and antifungal activities. These studies reveal that certain derivatives exhibit significant biological activities, highlighting the potential pharmaceutical applications of these compounds (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).

Molecular Docking and DFT Calculations

- Further research includes molecular docking and density functional theory (DFT) calculations to evaluate the interaction of benzamide derivatives with biological targets, offering insights into their potential as therapeutic agents. Such studies not only elucidate the structural basis of their activity but also assist in the rational design of more effective compounds (Fahim & Shalaby, 2019).

Anticancer Evaluation

- Additionally, benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. This research indicates that some derivatives show higher anticancer activities than reference drugs, underscoring the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antibacterial and Antifungal Activity

- The antibacterial and antifungal activities of synthesized benzamide derivatives are extensively studied, indicating that specific compounds possess notable inhibitory effects against various pathogens. Such findings contribute to the development of new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a key structural component of this compound, are known to have a wide range of biological activities . They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis .

Mode of Action

It’s worth noting that benzoxazoles are well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity .

Biochemical Pathways

Given the broad range of biological activities associated with benzoxazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S2/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(32)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)31-22/h3-14H,1-2H3,(H2,24,26,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWXOZYGLQNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)

![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)

![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)

![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)